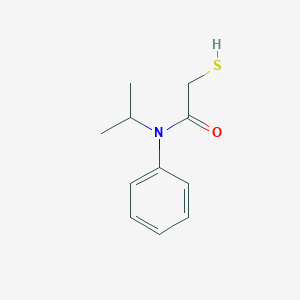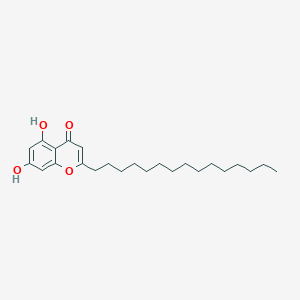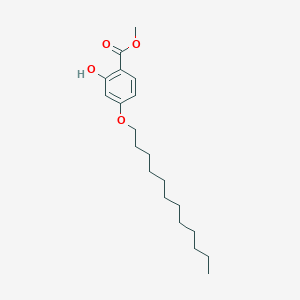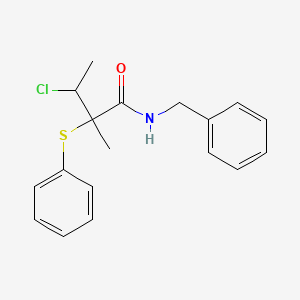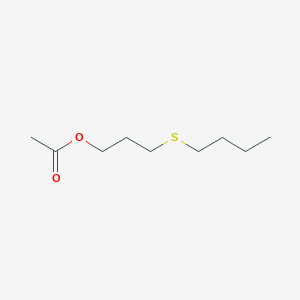
3-(Butylsulfanyl)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butylsulfanyl)propyl acetate is an organic compound with the molecular formula C9H18O2S. It is an ester formed from the reaction of butyl mercaptan and propyl acetate. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)propyl acetate typically involves the esterification reaction between butyl mercaptan and propyl acetate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed column reactor where the reactants are continuously fed, and the product is continuously removed. The reaction is typically carried out at elevated temperatures and may involve the use of a distillation column to separate the product from unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butylsulfanyl)propyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or thioesters.
Applications De Recherche Scientifique
3-(Butylsulfanyl)propyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s distinctive odor makes it useful in olfactory studies and as a marker in biological assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Mécanisme D'action
The mechanism of action of 3-(Butylsulfanyl)propyl acetate involves its hydrolysis to release butyl mercaptan and propyl acetate. The ester linkage is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding alcohol and acid. The released butyl mercaptan can interact with various molecular targets, including enzymes and receptors, through its thiol group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acetate: An ester with a similar structure but without the sulfur atom.
Propyl acetate: Another ester with a similar structure but without the butylsulfanyl group.
Butyl mercaptan: A thiol compound with a similar sulfur-containing group.
Uniqueness
3-(Butylsulfanyl)propyl acetate is unique due to the presence of both an ester and a thiol group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from flavoring agents to intermediates in organic synthesis.
Propriétés
Numéro CAS |
86163-91-9 |
|---|---|
Formule moléculaire |
C9H18O2S |
Poids moléculaire |
190.31 g/mol |
Nom IUPAC |
3-butylsulfanylpropyl acetate |
InChI |
InChI=1S/C9H18O2S/c1-3-4-7-12-8-5-6-11-9(2)10/h3-8H2,1-2H3 |
Clé InChI |
SVXGRPMOQRUSFN-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



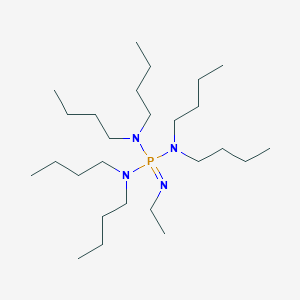
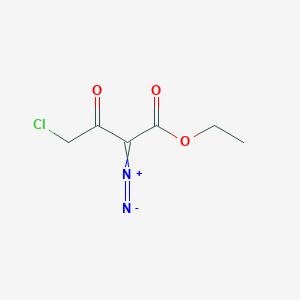

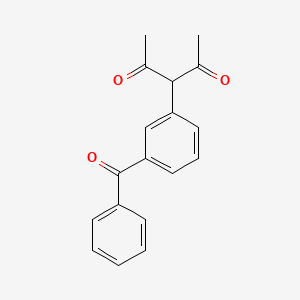

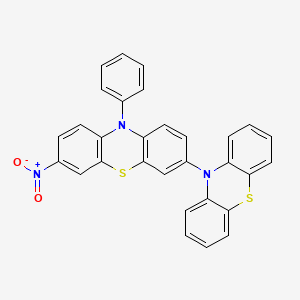
![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)

